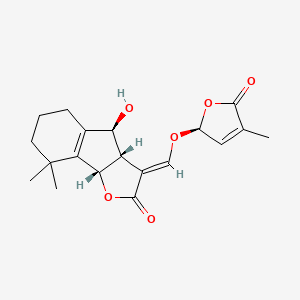

2'-epi-Orobanchol

説明

特性

分子式 |

C19H22O6 |

|---|---|

分子量 |

346.4 g/mol |

IUPAC名 |

(3E,3aS,4S,8bS)-4-hydroxy-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13-,15+,16-/m0/s1 |

InChIキー |

CDBBMEYPRMUMTR-XCPYXGTHSA-N |

異性体SMILES |

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3[C@@H](C4=C([C@H]3OC2=O)C(CCC4)(C)C)O |

正規SMILES |

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O |

同義語 |

2'-epi-orobanchol orobanchol |

製品の起源 |

United States |

Biosynthesis of 2 Epi Orobanchol

Precursors in the Biosynthetic Pathway

The journey from a common plant pigment to a complex signaling molecule involves several key intermediate compounds.

Carlactone (B12838652) (CL) and Carlactonoic Acid (CLA) are central precursors in the biosynthesis of virtually all strigolactones. acs.org Following its synthesis from β-carotene, carlactone is oxidized to form carlactonoic acid. pnas.org This conversion is a conserved function catalyzed by the Cytochrome P450 CYP711A subfamily in many plants. oup.comnih.gov CLA then stands at a critical juncture, serving as the direct substrate for the synthesis of various canonical and non-canonical strigolactones, including the orobanchol (B1246147) isomers. pnas.orgoup.compnas.org In tomato plants with a disrupted SlCYP722C gene, orobanchol production ceases, and its precursor, CLA, accumulates. frontiersin.org

The biosynthetic pathway for all strigolactones begins with the carotenoid, all-trans-β-carotene. pnas.orgfrontiersin.orgfrontiersin.org The initial steps involve a series of enzymatic conversions to produce carlactone. pnas.orgfrontiersin.org

The enzyme DWARF27 (D27), a carotenoid isomerase, converts all-trans-β-carotene into 9-cis-β-carotene. pnas.orgpnas.orgfrontiersin.org

Next, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves the 9-cis-β-carotene molecule. pnas.orgfrontiersin.org

Finally, CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) catalyzes the conversion of the resulting intermediate into carlactone (CL), the foundational precursor for the strigolactone family. pnas.orgpnas.orgfrontiersin.org

Carlactone (CL) and Carlactonoic Acid (CLA) as Primary Intermediates

Enzymatic Conversions and Key Genes

The structural diversity of strigolactones arises from the varied enzymatic modifications that occur downstream of carlactonoic acid. Cytochrome P450 monooxygenases (CYPs) are paramount in these transformations.

Downstream of CLA, two distinct biosynthetic pathways involving different CYP subfamilies lead to the formation of orobanchol and its isomers. frontiersin.orgfrontiersin.org These pathways are generally distinguished by the plant family, with one being prominent in dicots and the other in monocots. pnas.orgnih.gov

In several orobanchol-producing dicotyledonous plants, such as tomato (Solanum lycopersicum) and cowpea (Vigna unguiculata), enzymes from the CYP722C subfamily play a crucial role. pnas.orgoup.comresearchgate.net These enzymes catalyze the direct conversion of CLA to orobanchol isomers, bypassing the 4-deoxyorobanchol intermediate seen in other pathways. pnas.orgpnas.orgoup.com

The process is understood to involve a two-step oxidation of CLA at the C-18 methyl group, first producing 18-hydroxy-CLA and subsequently 18-oxo-CLA. pnas.orgfrontiersin.orgfrontiersin.org The final step is the closure of the BC ring. Critically, in vitro assays have shown that CYP722C enzymes from tomato (SlCYP722C) and cowpea (VuCYP722C) alone lack stereochemical control over this ring closure. pnas.org This results in the production of both orobanchol and its diastereomer, ent-2'-epi-orobanchol, in approximately equal quantities. frontiersin.orgfrontiersin.org Recent findings suggest that in some plants like tomato, another protein, a stereoselective BC-ring-forming factor (SRF), is necessary to guide the reaction specifically toward orobanchol, thereby preventing the formation of ent-2'-epi-orobanchol. pnas.orgpnas.org

An alternative biosynthetic route to orobanchol exists, most notably in monocots like rice (Oryza sativa). pnas.orgoup.com This pathway utilizes members of the CYP711A subfamily and proceeds via a 4-deoxyorobanchol (4DO) intermediate. frontiersin.org

In rice, the CYP711A subfamily has undergone neofunctionalization, allowing for multiple catalytic steps. pnas.org The enzyme OsCYP711A2 (also known as Os900) first catalyzes the conversion of CLA into 4-deoxyorobanchol (4DO). pnas.orgacs.orgfrontiersin.org Subsequently, a different enzyme, OsCYP711A3 (or Os1400), hydroxylates 4DO at the C-4 position to yield orobanchol. pnas.orgnih.govfrontiersin.org This pathway is distinct from the direct conversion seen in dicots and is primarily associated with the synthesis of orobanchol rather than the co-production of its 2'-epi isomer. pnas.org

Cytochrome P450 Monooxygenases (CYPs) in Orobanchol Biosynthesis

Function of CYP722C in Direct Conversion from CLA

Plant Species-Specific Biosynthetic Variations

The production of 2'-epi-orobanchol and other strigolactones varies significantly across different plant species. While some plants predominantly produce orobanchol-type strigolactones, others synthesize strigol-type compounds. kaust.edu.sa For instance, this compound has been identified in the root exudates of cowpea (Vigna unguiculata), red clover (Trifolium pratense), and tobacco (Nicotiana tabacum). nih.gov

The specific enzymes involved in the downstream steps of the biosynthetic pathway often determine the final strigolactone profile of a plant. In rice (Oryza sativa), for example, two distinct cytochrome P450 enzymes from the CYP711 family, OsCYP711A2 and a second MAX1 homolog, are involved in a two-step process. nih.gov OsCYP711A2 stereoselectively converts carlactone (CL) into ent-2'-epi-5-deoxystrigol, which is then converted to orobanchol by the other MAX1 homolog. nih.gov In contrast, in cowpea and tomato, the enzyme CYP722C is responsible for the direct conversion of CLA to a mix of orobanchol and ent-2'-epi-orobanchol, which is then directed towards orobanchol by the SRF dirigent protein. pnas.orgfrontiersin.orgfrontiersin.org These species-specific variations in enzymatic machinery lead to the diverse array of strigolactones observed in the plant kingdom.

Environmental Regulation of this compound Production

The biosynthesis of this compound is not static but is dynamically regulated by environmental conditions, particularly nutrient availability.

Influence of Nutrient Stress Conditions (e.g., Phosphate (B84403) and Nitrate (B79036) Deficiency)

Nutrient stress, especially phosphate (Pi) and nitrate (N) deficiency, is a potent inducer of strigolactone production in many plants. agriculturejournals.cz Phosphate starvation, in particular, has been shown to significantly increase the production and exudation of strigolactones, including orobanchol and its derivatives. nih.govsemanticscholar.org For example, in tomato plants grown under phosphate-deficient conditions, the production of orobanchol can increase by as much as 100-fold. semanticscholar.org Similarly, in rice, phosphate deficiency leads to a significant increase in the levels of 2'-epi-5-deoxystrigol (B8036310) and orobanchol in root exudates. agriculturejournals.cz

While the effect of phosphate deficiency on strigolactone biosynthesis is well-documented, the influence of nitrate deficiency is more variable and can be species-dependent. agriculturejournals.cz In some species, nitrate deficiency also stimulates strigolactone production, while in others, the effect is less pronounced or absent. agriculturejournals.cz This upregulation of strigolactone biosynthesis under nutrient stress is thought to be an adaptive response, as these molecules can promote symbiotic relationships with arbuscular mycorrhizal fungi, which help the plant acquire these scarce nutrients. agriculturejournals.cz

| Plant Species | Nutrient Condition | Fold Increase in Strigolactone Production | Reference |

| Tomato (Solanum lycopersicum) | Phosphate Deficiency | 100-fold (Orobanchol) | semanticscholar.org |

| Rice (Oryza sativa) | Low Phosphate | 33-fold (Orobanchol) | |

| Rice (Oryza sativa) | Low Phosphate | 63-fold (2'-epi-5-Deoxystrigol) | |

| Red Clover (Trifolium pratense) | Phosphate Deficiency | 20-fold (Orobanchol) | agriculturejournals.czsemanticscholar.org |

| Sorghum (Sorghum bicolor) | Low Phosphate | 20-fold (5-Deoxystrigol) | agriculturejournals.czsemanticscholar.org |

Biological Functions and Molecular Mechanisms of 2 Epi Orobanchol

Role in Parasitic Plant Seed Germination

2'-epi-Orobanchol is a potent signaling molecule exuded by the roots of certain plants, which acts as a germination stimulant for the seeds of parasitic weeds. researchgate.netnih.gov This mechanism ensures that the parasitic seeds only germinate when a suitable host is nearby. oup.com

Research has identified this compound as a key germination stimulant for several economically significant parasitic plant species. It was first identified, along with solanacol, as a natural strigolactone with a 2'-epi stereochemistry produced by tobacco (Nicotiana tabacum). researchgate.net These compounds were found to be effective inducers of seed germination for branched broomrape (Phelipanche ramosa) and common broomrape (Orobanche minor), with high activity observed at subnanomolar concentrations. oup.comresearchgate.net For instance, this compound can induce germination rates of up to 90% in O. minor and 80% in P. ramosa. oup.com

Furthermore, the enantiomer, ent-2'-epi-orobanchol, has been isolated from the root exudates of cowpea (Vigna unguiculata) and red clover (Trifolium pratense) as a germination stimulant for the parasitic weed Striga gesnerioides, a major pest of cowpea crops in Western Africa. researchgate.netacs.org

| Parasitic Plant Species | Host/Source of this compound | Reference |

| Phelipanche ramosa (Branched Broomrape) | Nicotiana tabacum (Tobacco) | oup.comnih.gov |

| Orobanche minor (Common Broomrape) | Nicotiana tabacum (Tobacco) | oup.comnih.gov |

| Striga gesnerioides (Cowpea Witchweed) | Vigna unguiculata (Cowpea), Trifolium pratense (Red Clover) | researchgate.netacs.org |

The response of parasitic plant seeds to strigolactones is highly specific, with different species exhibiting varied sensitivity to this compound and its related compounds. Generally, broomrape species (Orobanche, Phelipanche) are highly sensitive to orobanchol-type strigolactones, which includes this compound, whereas Striga species often respond more strongly to strigol-type strigolactones. nih.govoup.com However, this is a general trend and exceptions exist, as evidenced by the activity of ent-2'-epi-orobanchol on S. gesnerioides. researchgate.netfrontiersin.org

Studies have demonstrated significant differences in the required concentrations for germination stimulation. For example, the germination of O. minor is induced by a concentration of ent-2'-epi-orobanchol that is approximately 200-fold lower than what is required to stimulate Striga hermonthica. researchgate.net Small structural modifications can also drastically alter biological activity. The acetylated form of ent-2'-epi-orobanchol, ent-2'-epi-orobanchyl acetate (B1210297), induces higher germination rates in O. minor and S. gesnerioides compared to its non-acetylated counterpart, highlighting how minor chemical changes can significantly affect perception by the parasitic seed. oup.com

| Compound | Parasitic Species | Observation | Reference |

| ent-2'-epi-orobanchol | Orobanche minor | High germination-inducing activity. | researchgate.net |

| ent-2'-epi-orobanchol | Striga hermonthica | Requires ~200-fold higher concentration for germination compared to O. minor. | researchgate.net |

| ent-2'-epi-orobanchyl acetate | Orobanche minor, Striga gesnerioides | More potent germination stimulant than the non-acetylated form. | oup.com |

The perception of this compound by parasitic plant seeds is mediated by a specific family of receptors. nih.gov In parasitic Orobanchaceae, the ancestral KAI2 gene, which is involved in karrikin and endogenous strigolactone signaling in non-parasitic plants, has undergone significant expansion, resulting in multiple KAI2/HYPOSENSITIVE TO LIGHT (HTL) protein homologs. nih.govnih.gov These HTL proteins function as the receptors for host-derived strigolactones like this compound. nih.gov

The signaling pathway is initiated when this compound binds to an HTL receptor. nih.gov This binding event facilitates the interaction of the receptor with an F-box protein, MAX2 (MORE AXILLARY GROWTH 2). nih.gov The resulting complex targets a transcriptional repressor protein, SMAX1 (SUPPRESSOR OF MAX2 1), for degradation via the ubiquitin-proteasome system. nih.gov The removal of this repressor de-represses the expression of downstream genes that are essential for seed germination, thus breaking dormancy. nih.gov The diversity and binding affinities of the various HTL receptors within a parasitic plant species are thought to be a key determinant of its host specificity. nih.gov

The germination-stimulating activity of strigolactones is intrinsically linked to their chemical structure. Canonical strigolactones consist of a tricyclic lactone (the ABC-ring) linked to a butenolide D-ring. frontiersin.org The stereochemistry of these rings is crucial for biological activity.

Strigolactones are broadly categorized into two families based on the stereochemistry at the junction of the B and C rings: strigol-type (β-oriented C-ring) and orobanchol-type (α-oriented C-ring). frontiersin.orgnih.gov this compound belongs to the orobanchol-type family. nih.gov Another critical stereochemical feature is the configuration at the C-2' position of the D-ring. Most naturally occurring, highly active strigolactones possess a C-2'-(R) configuration. nih.govresearchgate.net this compound is a notable exception, having an atypical C-2'-(S) configuration, yet it exhibits potent germination-stimulating activity. researchgate.netresearchgate.net This high activity is suggested to be influenced by other structural features, such as the presence of an α-hydroxyl group at the C-4 position on the A-ring, which appears to enhance activity. researchgate.net In general, the introduction of a hydroxyl group on the A/B ring moiety has a positive effect on germination-stimulating activity for O. minor. nih.govresearchgate.net

Molecular Perception and Receptor Binding in Parasitic Weeds

Role in Plant Architectural Development

Beyond their role as germination cues in the rhizosphere, strigolactones, including this compound, function endogenously as a novel class of plant hormones that regulate the architectural development of the plant that produces them. researchgate.netoup.com

Studies on rice varieties have shown a clear negative correlation between the level of strigolactone production and the number of tillers. nih.gov Varieties that produce high amounts of strigolactones, such as orobanchol (B1246147) and ent-2'-epi-5-deoxystrigol, display a low-tillering phenotype. nih.govplos.org Conversely, varieties with low strigolactone production exhibit high tillering. nih.gov As a member of the strigolactone family, this compound is part of this systemic signaling network that governs plant architecture. researchgate.net

Influence on Root System Architecture

Strigolactones (SLs), including this compound, are recognized as a class of phytohormones that play a crucial role in regulating plant development, particularly the architecture of the root system. researchgate.netnih.gov The structure of the root system, which includes the primary root, lateral roots, and root hairs, is dynamically adjusted in response to environmental cues, such as nutrient availability, and SLs are key mediators in this process. researchgate.net Research indicates that SLs can influence the length of the primary root, as well as the density and length of lateral roots and root hairs. nih.govresearchgate.net

The biosynthesis and exudation of SLs by roots are notably enhanced under conditions of nutrient deficiency, especially low phosphate (B84403) levels. nih.govcapes.gov.br This increase in SL levels, such as the related compound 2′-epi-5-deoxystrigol in rice, is correlated with changes in plant architecture, including the root system, as an adaptive response to optimize nutrient uptake. nih.govcapes.gov.br In grapevine, for instance, the presence of (±)2′-epi-5-deoxystrigol in the roots has been documented, and its concentration changes under cultivation conditions that restrict root growth, highlighting the role of this class of compounds in modulating root development. mdpi.com While direct studies focusing exclusively on this compound's effect on root architecture are specific, its role as a strigolactone implies its involvement in these fundamental developmental processes. oup.com Phytohormones like SLs are integral to the signaling pathways that govern root growth and development. mdpi.com

Modulation of Leaf Senescence

Strigolactones (SLs) are implicated in the regulation of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and nutrient remobilization. core.ac.ukfrontiersin.org Genes involved in the biosynthesis of SLs have been shown to affect the timing and progression of leaf senescence. core.ac.ukoup.com For example, studies in various plant species have demonstrated that mutations in SL synthesis genes can alter the onset of senescence. core.ac.ukoup.com

The influence of SLs on leaf senescence is often linked to nutrient status, particularly phosphate availability. frontiersin.org Under phosphate-deficient conditions, an increase in SL levels has been observed, which in turn helps modulate plant architecture and developmental processes, including senescence. frontiersin.org While the broader class of strigolactones is known to play a role in this process, specific research detailing the direct action of this compound on the molecular mechanisms of leaf senescence is still an emerging area of investigation. However, its classification as a strigolactone points towards its potential involvement in the complex hormonal network that controls leaf longevity and senescence. researchgate.net

Involvement in Symbiotic Plant-Microbe Interactions

This compound, as a member of the strigolactone family, plays a pivotal role in mediating communication within the rhizosphere, the soil region directly influenced by root secretions. oup.com These compounds are crucial signaling molecules for establishing symbiotic relationships between plants and beneficial soil microorganisms, most notably arbuscular mycorrhizal (AM) fungi. pnas.orgresearchgate.netfrontiersin.org

Promotion of Arbuscular Mycorrhizal Fungi Symbiosis

The establishment of a symbiotic relationship with arbuscular mycorrhizal (AM) fungi is a key strategy for many plants to enhance their uptake of essential nutrients, such as phosphorus, and water. pnas.org Strigolactones, including this compound, are exuded by plant roots into the soil and act as primary signals to initiate this mutualistic interaction. oup.comfrontiersin.org

These chemical signals are detected by AM fungi, guiding their growth towards the host plant root and facilitating the colonization process. affrc.go.jpnih.gov The production and release of strigolactones are often upregulated under nutrient-limiting conditions, which signals to the fungi that the plant is in need of symbiotic support. nih.govcapes.gov.br Therefore, this compound is a key component of the chemical dialogue that underpins one of the most widespread and ecologically important symbioses on Earth. oup.comfrontiersin.org

Induction of Hyphal Branching in Arbuscular Mycorrhizal Fungi

A critical and early step in the establishment of arbuscular mycorrhizal (AM) symbiosis is the extensive branching of fungal hyphae upon perceiving signals from a potential host plant. affrc.go.jpfrontiersin.org this compound and other strigolactones are the primary stimulants for this process. frontiersin.orgnih.gov When spores of AM fungi germinate in the soil, their hyphae exhibit limited growth until they detect strigolactones. affrc.go.jp

Upon detection, even at extremely low concentrations, these compounds trigger a rapid and significant increase in hyphal branching. nih.govplos.org This morphological change increases the probability of the fungus making physical contact with the plant root to initiate colonization. affrc.go.jp Studies on rice root exudates have shown that fractions containing compounds like ent-2'-epi-5-deoxystrigol, a close relative of this compound, are potent inducers of hyphal branching in AM fungi such as Gigaspora rosea. plos.org While the germination of parasitic plant seeds can be highly sensitive to the specific stereochemistry of a strigolactone, the induction of hyphal branching in AM fungi appears to be responsive to a broader range of strigolactone structures, including 2'-epimers. researchgate.netplos.org This activity highlights the compound's fundamental role in promoting the presymbiotic growth of these beneficial fungi. nih.gov

Analytical Methodologies for 2 Epi Orobanchol Research

Extraction and Isolation from Plant Root Exudates and Tissues

The primary sources for isolating 2'-epi-orobanchol are the root exudates and tissues of plants that produce it, such as tobacco, cowpea, and red clover. nih.govacs.orgresearchgate.net The concentration of strigolactones in these sources is typically very low, necessitating efficient and sensitive extraction protocols. researchgate.netoup.com

Hydroponic culture systems are a preferred method for collecting root exudates containing this compound. acs.orgfrontiersin.org This approach allows for the collection of compounds released by roots into a liquid medium without contamination from soil microorganisms. To enhance the production of strigolactones, plants are often cultivated under specific nutrient-deficient conditions, particularly phosphate (B84403) starvation, which is known to upregulate strigolactone biosynthesis. researchgate.netfrontiersin.org

The general procedure involves growing plants in a hydroponic solution for a set period. The culture filtrate is then passed through an adsorbent material, such as activated charcoal, which binds the strigolactones. Subsequently, the compounds are eluted from the adsorbent using an organic solvent like acetone (B3395972) for further analysis. This method was successfully used to isolate ent-2′-epi-orobanchol and its acetate (B1210297) from the hydroponic culture filtrate of cowpea (Vigna unguiculata). acs.org

Chromatographic and Spectrometric Techniques for Detection and Quantification

Due to the low concentrations and the presence of multiple related isomers in plant samples, advanced chromatographic and spectrometric methods are indispensable for the analysis of this compound.

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the detection and quantification of this compound. Its high sensitivity and specificity make it ideal for analyzing the trace amounts of strigolactones present in root exudates. researchgate.net The technique separates compounds based on their chromatographic behavior, followed by mass analysis for identification. frontiersin.org

Multiple Reaction Monitoring (MRM) is a specific LC-MS/MS mode used for quantifying known strigolactones. plos.organnualreviews.org This method monitors specific precursor-to-product ion transitions, providing high selectivity and reducing matrix interference. plos.orguva.nl For instance, LC-MS/MS analysis of tobacco root exudates revealed the presence of (+)-orobanchol and its 2'-epimer. nih.govresearchgate.net Similarly, it was used to distinguish this compound from its isomers in the root exudates of cowpea and red clover based on their distinct chromatographic behavior. frontiersin.orgfrontiersin.orgnih.gov

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the structural identification and verification of volatile or semi-volatile compounds. agri.edu.tr In the analysis of strigolactones like this compound, which are non-volatile, a derivatization step is typically required to increase their volatility. GC-MS separates components of a mixture in the gas phase before detecting them with a mass spectrometer, which provides detailed structural information based on fragmentation patterns. agri.edu.tr The identity of this compound produced by tobacco was confirmed by comparing its GC-MS data with that of a synthetic standard. nih.govresearchgate.net

The biological activity of strigolactones is highly dependent on their stereochemistry. unito.itunifi.it this compound is a stereoisomer of orobanchol (B1246147), differing in the configuration at the C-2' position. nih.gov Therefore, resolving these stereoisomers is critical for accurate research. Chiral separation techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral columns, are employed for this purpose. frontiersin.org For example, racemates of this compound can be separated using a CHIRALPAK IC column. frontiersin.org This allows researchers to isolate pure stereoisomers and study their distinct biological functions. unito.it The separation of orobanchol isomers has also been achieved using a mixture of hexane, methanol, and methyl-tert-butyl ether as the mobile phase in HPLC. core.ac.uk

Gas Chromatography–Mass Spectrometry (GC-MS) for Structural Verification

Bioassays for Functional Characterization

Bioassays are essential for determining the biological function of this compound. These assays typically measure the compound's ability to stimulate physiological responses in other organisms, such as parasitic plants or symbiotic fungi. uva.nl

A primary function of this compound is to act as a germination stimulant for the seeds of root parasitic plants. researchgate.net Bioassays for this activity involve pre-conditioning seeds of parasitic weeds like Striga gesnerioides, Orobanche minor, or Phelipanche aegyptiaca and then exposing them to solutions containing the purified compound. acs.orgresearchgate.netuva.nlfrontiersin.org The germination rate is then quantified to determine the compound's potency. For example, ent-2′-epi-orobanchol was identified as a germination stimulant for S. gesnerioides seeds after being isolated from cowpea root exudates. acs.org Interestingly, the response can be highly specific; seeds of different parasitic species may respond differently to the same compound. researchgate.net

In addition to parasitic plants, bioassays are conducted with arbuscular mycorrhizal (AM) fungi, such as Gigaspora rosea, to assess the ability of this compound to stimulate hyphal branching, a key step in establishing symbiosis. plos.org Studies have shown that fractions of rice root exudate containing ent-2'-epi-5-deoxystrigol, a related compound, strongly stimulated AM fungal hyphal branching. plos.org

Table 1: Summary of Analytical Techniques for this compound Research

| Technique | Primary Purpose | Key Details | References |

|---|---|---|---|

| Hydroponic Culture | Extraction & Isolation | Collection of root exudates in a sterile, soil-free environment. Production is often enhanced by phosphate-deficient conditions. | acs.orgfrontiersin.org |

| LC-MS/MS | Detection & Quantification | High sensitivity and specificity for trace amounts. Uses Multiple Reaction Monitoring (MRM) for accurate quantification. | researchgate.netplos.orgfrontiersin.org |

| GC-MS | Structural Verification | Confirms molecular structure. Requires a derivatization step for non-volatile strigolactones. | nih.govagri.edu.trfrontiersin.org |

| Chiral HPLC | Stereoisomer Resolution | Separates stereoisomers like this compound from orobanchol using chiral columns (e.g., CHIRALPAK IC). | frontiersin.orgcore.ac.uk |

Table 2: Bioassays for Functional Characterization of this compound

| Bioassay Type | Organism(s) Used | Function Assessed | Observed Effect of this compound/Related SLs | References |

|---|---|---|---|---|

| Parasitic Seed Germination | Striga gesnerioides | Germination Stimulant | ent-2′-epi-orobanchol induces seed germination. | acs.orgfrontiersin.org |

| Orobanche minor, Phelipanche aegyptiaca | Germination Stimulant | Root exudates containing orobanchol isomers induce germination. | researchgate.netfrontiersin.org |

| Fungal Hyphal Branching | Gigaspora rosea (Arbuscular Mycorrhizal Fungus) | Symbiotic Signaling | Exudate fractions containing related SLs stimulate hyphal branching. | plos.org |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-deoxyorobanchol (4DO) |

| 5-deoxystrigol (B197688) (5DS) |

| Alectrol |

| Carlactone (B12838652) |

| ent-2'-epi-5-deoxystrigol |

| ent-2'-epi-Orobanchol |

| ent-2'-epi-orobanchyl acetate |

| Fabacol |

| Fabacyl acetate |

| Medicaol |

| Orobanchol |

| Orobanchyl acetate |

| Solanacol |

| Sorgomol |

Parasitic Plant Seed Germination Bioassays

Seed germination bioassays are fundamental in evaluating the activity of this compound as a germination stimulant for root parasitic plants. These assays typically involve the sterilization of parasitic plant seeds, a pre-conditioning period to break dormancy, and subsequent exposure to the test compound. nih.gov

The general procedure for a parasitic plant seed germination bioassay is as follows:

Seed Sterilization: Seeds of the target parasitic plant (e.g., Orobanche spp., Phelipanche spp., Striga spp.) are surface-sterilized to prevent microbial contamination.

Pre-conditioning: The sterilized seeds are placed on a suitable medium, such as glass fiber filter paper moistened with sterile water, and incubated in the dark. nih.gov This pre-conditioning period, which can last from a few days to several weeks depending on the species, is essential to induce sensitivity to germination stimulants. oup.com

Application of this compound: A solution of this compound at various concentrations is applied to the pre-conditioned seeds.

Incubation and Evaluation: The treated seeds are incubated under controlled conditions, and germination is assessed by counting the number of seeds with a protruding radicle under a microscope.

Research has demonstrated that the effectiveness of this compound as a germination stimulant varies significantly among different parasitic plant species. For instance, germination of Orobanche minor is induced by ent-2'-epi-orobanchol at a concentration approximately 200-fold lower than that required for Striga hermonthica. researchgate.net In studies with Phelipanche ramosa and Orobanche minor, this compound was found to induce germination rates of up to 80% and 90%, respectively, at subnanomolar concentrations. oup.com Furthermore, ent-2'-epi-orobanchol and its acetylated form, ent-2'-epi-orobanchyl acetate, have been identified as germination stimulants for Striga gesnerioides isolated from cowpea and red clover. nih.govacs.org The acetylated version often shows higher activity. oup.comresearchgate.net

Table 1: Germination-Stimulating Activity of this compound on Various Parasitic Plant Species

Arbuscular Mycorrhizal Fungi Hyphal Branching Assays

Arbuscular mycorrhizal (AM) fungi are symbiotic organisms that play a crucial role in nutrient uptake for most land plants. Strigolactones, including this compound, act as signaling molecules that stimulate hyphal branching in AM fungi, a critical step for the establishment of symbiosis.

The hyphal branching assay is conducted as follows:

Spore Germination: Spores of an AM fungus, such as Gigaspora margarita or Rhizophagus irregularis, are surface-sterilized and germinated on a suitable medium. nih.gov

Application of this compound: A disk of filter paper containing a known amount of this compound is placed near the growing hyphae.

Incubation and Observation: The culture is incubated, and the extent of hyphal branching is observed and quantified under a microscope.

Research has shown that this compound is a potent inducer of hyphal branching in AM fungi. Studies on Gigaspora margarita revealed that (+)-2'-epi-orobanchol is highly active, inducing hyphal branching at concentrations as low as 1 pg per disc. nih.gov Interestingly, while both (+)-orobanchol and (+)-2'-epi-orobanchol were equally active, they induced different hyphal morphologies. nih.gov This suggests a high degree of specificity in the fungal response to different stereoisomers. Medicaol, a related strigolactone, and its derivative 4-deoxymedicaol, demonstrated comparable activity to orobanchol and ent-2′-epi-5-deoxystrigol in inducing hyphal branching in Gigaspora margarita. nih.gov In contrast to its effect on parasitic plant seeds, the stereochemistry at the C-2' position seems to have a less pronounced effect on the hyphal branching activity in Gigaspora margarita. researchgate.net

Table 2: Hyphal Branching Activity of this compound and Related Compounds on Arbuscular Mycorrhizal Fungi

Synthetic Chemistry and Analog Research of 2 Epi Orobanchol

Research Synthesis of 2'-epi-Orobanchol and its Stereoisomers

The synthesis of this compound and its stereoisomers is a complex endeavor that has been crucial for confirming their structures and enabling detailed biological studies. oup.com Natural strigolactones, including orobanchol (B1246147) and its isomers, are typically found in minute quantities in plant root exudates, making isolation for extensive research impractical. oup.com Therefore, total synthesis in the laboratory is essential.

The general strategy for synthesizing strigolactones involves the construction of the tricyclic lactone ABC ring system, followed by the attachment of the butenolide D-ring. oup.com A significant challenge in the synthesis of orobanchol and its stereoisomers lies in controlling the stereochemistry at multiple chiral centers. Orobanchol and its stereoisomers, including this compound, ent-2'-epi-orobanchol, and ent-orobanchol, have been identified as natural products. inrae.fr

Several synthetic routes have been developed to access these complex molecules. One notable approach is the acid-mediated cascade cyclization, which has been utilized for the stereoselective synthesis of (±)-orobanchol. scilit.com Another key strategy involves the intramolecular [2+2] cycloaddition of keteneiminium salts, which has proven effective for the stereoselective synthesis of various natural strigolactones. chimia.chresearchgate.net The development of these methods has been a significant milestone, allowing for the gram-scale synthesis of strigolactone stereoisomers, which is vital for comprehensive biological evaluations. chimia.ch

The stereochemistry of the butenolide D-ring is particularly important for biological activity. In all naturally occurring strigolactones, the C-2' position of the D-ring has an R configuration. oup.com The stereoisomers of orobanchol differ in the stereochemistry of the ABC-ring system. oup.comresearchgate.net For instance, orobanchol-type strigolactones possess an α-oriented C-ring, while strigol-type strigolactones have a β-oriented C-ring. researchgate.net The ability to synthesize all possible stereoisomers has been instrumental in elucidating their distinct biological roles. oup.comacs.org

| Stereoisomer | Natural Occurrence | Key Synthetic Approaches |

| Orobanchol | Found in various plants, including Orobanche minor and Pisum sativum. inrae.fr | Acid-mediated cascade cyclization, scilit.com Intramolecular [2+2] cycloaddition of keteneiminium salts. chimia.ch |

| This compound | Identified in tobacco and as a product of CYP722C enzyme activity. inrae.fracs.org | Total synthesis strategies targeting specific stereocenters. oup.com |

| ent-2'-epi-Orobanchol | Isolated from cowpea and red clover root exudates. inrae.fracs.orgresearchgate.net | Multi-step total synthesis. oup.comacs.org |

| ent-Orobanchol | A natural stereoisomer of orobanchol. inrae.fr | Synthetic routes designed to control the stereochemistry of the ABC-ring system. |

Design and Development of Synthetic Analogs for Research Purposes

The development of synthetic analogs of this compound and other strigolactones is driven by the need for more stable and potent compounds for research and potential agricultural use. These analogs are designed to mimic the biological activity of natural strigolactones while offering improved properties such as enhanced stability in soil and targeted activity. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For strigolactones, these studies have revealed the critical importance of specific structural features.

One key area of investigation has been the modification of the butenolide D-ring and the tricyclic ABC-ring system. For instance, the acetylation of orobanchol to form orobanchyl acetate (B1210297) has been shown to enhance its biological activity. (+)-Orobanchyl acetate, isolated from soybean and cowpea root exudates, demonstrates increased lipid solubility due to the acetate group, which is thought to improve its interaction with parasitic seed receptors. This modification leads to higher germination-stimulating activity in parasitic weeds like Orobanche aegyptiaca.

Similarly, ent-2'-epi-orobanchyl acetate, isolated from cowpea and red clover, has been identified as a germination stimulant for Striga gesnerioides. acs.orgresearchgate.net Studies have shown that the acetylated form can have greater germination-inducing activity than its non-acetylated counterpart, highlighting that even small structural changes can significantly impact biological function. researchgate.net

The synthetic analog GR24, a racemic mixture of four stereoisomers, has been widely used in strigolactone research. oup.com Studies with individual GR24 stereoisomers have revealed that different isomers can elicit distinct physiological responses in plants. oup.com For example, experiments with sorghum have shown that the plant can stereospecifically metabolize 2'-epi-GR24 through hydroxylation. nih.gov These findings underscore the importance of stereochemistry in the design of active synthetic analogs.

| Derivative | Modification | Impact on Activity |

| (+)-Orobanchyl acetate | Acetylation of the hydroxyl group on the C-ring. | Enhanced germination stimulation of Orobanche aegyptiaca due to increased lipid solubility. |

| ent-2'-epi-Orobanchyl acetate | Acetylation of ent-2'-epi-orobanchol. researchgate.net | Potent germination stimulant for Striga gesnerioides. acs.orgresearchgate.net |

| Hydroxylated GR24 isomers | Hydroxylation at various positions on the AB-part of the molecule. nih.gov | The position of the hydroxyl group can influence the germination-inducing activity on different Striga species. nih.gov |

Challenges and Advances in Chemical Synthesis for Academic Research

The chemical synthesis of this compound and its analogs presents several significant challenges for academic researchers. The complexity of the molecular structure, with its multiple stereocenters, requires lengthy and often low-yielding synthetic sequences. oup.com The total synthesis of a single stereoisomer can involve up to 20 sequential steps, making the process time-consuming and technically demanding. oup.com

A major hurdle is achieving high stereoselectivity. The precise spatial arrangement of atoms is critical for biological activity, and controlling this during synthesis is a formidable task. chimia.chresearchgate.net Early synthetic efforts often resulted in racemic mixtures, which complicated the interpretation of biological data. oup.com

Despite these challenges, significant advances have been made. The development of stereoselective synthetic methods, such as those employing keteneiminium salt chemistry, has been a major breakthrough. chimia.chresearchgate.net These methods have enabled the synthesis of individual stereoisomers on a larger scale, facilitating more precise biological studies. chimia.ch

Another area of advancement is in the understanding of strigolactone biosynthesis. The identification of key enzymes involved in the conversion of carlactonoic acid (CLA) to orobanchol, such as the cytochrome P450 enzyme CYP722C, has provided valuable insights. pnas.orgfrontiersin.org This knowledge can inspire new biomimetic synthetic strategies. For instance, it has been discovered that CYP722C can catalyze the conversion of CLA to both orobanchol and its diastereomer, ent-2'-epi-orobanchol. More recently, a dirigent domain-containing enzyme has been identified as being responsible for the stereoselective formation of the BC-ring in orobanchol biosynthesis. pnas.orgpnas.org

The ongoing development of novel synthetic methodologies and a deeper understanding of the biosynthetic pathways will continue to drive progress in the field. These advancements are crucial for providing researchers with the necessary tools to further unravel the complex roles of this compound and other strigolactones in plant biology and to explore their potential for agricultural innovation.

Advanced Research Perspectives and Applications in Plant Science

Elucidation of Comprehensive Strigolactone Regulatory Networks

2'-epi-Orobanchol is a key signaling molecule within the complex strigolactone (SL) regulatory network that governs various aspects of plant growth and development. researchgate.net SLs, including this compound, are recognized as a class of phytohormones that regulate shoot branching, an essential process for determining plant architecture. researchgate.net Research indicates that these compounds, after being synthesized in the roots, are transported upwards in the plant to inhibit the outgrowth of axillary buds.

The biosynthesis of this compound is an intricate process involving multiple enzymatic steps. It is a diastereomer of orobanchol (B1246147), and both are often produced from the precursor carlactonoic acid (CLA). nih.gov In some plant species, such as cowpea and tomato, the enzyme CYP722C directly converts CLA into a mixture of orobanchol and ent-2′-epi-orobanchol. nih.govfrontiersin.org Recent studies have also identified a stereoselective BC-ring-forming factor (SRF) that directs the C-ring formation specifically towards orobanchol in tomato, which would otherwise lead to the production of the strigol-type SL ent-2ʹ-epi-orobanchol. pnas.org This highlights the sophisticated mechanisms plants have evolved to control the specific types and amounts of SLs they produce.

The perception of the this compound signal involves receptor proteins that trigger a downstream signaling cascade. This cascade ultimately leads to changes in gene expression and subsequent physiological responses. Understanding the complete network, from biosynthesis and transport to perception and signal transduction, is crucial for harnessing the full potential of this compound in agricultural applications.

Strategies for Agricultural Application Research through Modulating this compound Signaling

The unique biological activities of this compound present several promising avenues for agricultural research, particularly in the management of parasitic weeds and the enhancement of crop productivity.

Research on Suicidal Germination Approaches for Parasitic Weed Management

One of the most well-documented roles of this compound is its function as a potent germination stimulant for root parasitic weeds of the genera Striga and Orobanche. nih.govannualreviews.org These parasites cause devastating losses to major crops worldwide. annualreviews.org The seeds of these weeds can remain dormant in the soil for many years until they detect the presence of a suitable host plant through chemical signals like this compound exuded from the host's roots. nih.govannualreviews.org

This signaling mechanism can be exploited in a strategy known as "suicidal germination." incda-fundulea.ro By applying synthetic this compound or its analogs to infested fields in the absence of a host crop, the parasitic weed seeds can be induced to germinate. incda-fundulea.ro Without a host to attach to, the germinated seedlings will perish, leading to a significant reduction in the parasitic weed seed bank in the soil. incda-fundulea.ro Research has shown that even small structural changes in strigolactones can significantly affect their germination-inducing activity, highlighting the importance of understanding the specific activity of compounds like this compound. researchgate.net For instance, acetylated ent-2'-epi-orobanchol has demonstrated greater germination-inducing activity towards certain parasitic species than its non-acetylated form. researchgate.net

Table 1: Germination Stimulating Activity of this compound and Related Compounds

| Compound | Target Parasitic Weed | Activity Level | Reference |

| This compound | Orobanche minor | High | nih.gov |

| This compound | Phelipanche ramosa | Active | affrc.go.jp |

| ent-2'-epi-Orobanchol | Orobanche minor | High (active at low concentrations) | researchgate.net |

| ent-2'-epi-Orobanchol | Striga hermonthica | Lower than for O. minor | researchgate.net |

| ent-2'-epi-Orobanchyl acetate (B1210297) | Orobanche minor, Striga hermonthica | Higher than non-acetylated form | researchgate.net |

Enhancing Crop Productivity via Symbiotic Relationships and Plant Growth Modulation

Beyond its role in parasitism, this compound is a crucial signaling molecule for establishing beneficial symbiotic relationships with arbuscular mycorrhizal (AM) fungi. researchgate.netpnas.org These fungi form a symbiotic association with the roots of most land plants, enhancing the plant's uptake of water and essential nutrients, particularly phosphorus. libretexts.org In return, the plant provides the fungus with carbohydrates. libretexts.org

Furthermore, the role of this compound in regulating plant architecture, specifically by inhibiting shoot branching, offers another avenue for crop improvement. researchgate.net By manipulating the signaling of this phytohormone, it could be possible to develop crop varieties with desired architectural traits, such as reduced tillering in cereals, which can lead to optimized resource allocation and potentially higher yields.

Interplay with Other Phytohormone Signaling Pathways

The regulatory functions of this compound are not carried out in isolation but are part of a complex network of interactions with other phytohormone signaling pathways. The interplay between strigolactones and other hormones like auxins, cytokinins, and abscisic acid is critical for the integrated regulation of plant development. researchgate.net

For example, the inhibition of shoot branching by strigolactones is closely linked to the auxin signaling pathway. oup.com It is understood that strigolactones act to dampen the effect of auxin in axillary buds, thereby preventing their outgrowth. Strigolactone signaling has been shown to be required for the auxin-dependent stimulation of secondary growth in plants. oup.com Understanding these intricate cross-talk mechanisms is essential for predicting the outcomes of manipulating this compound levels and for developing more effective strategies for crop improvement.

Future Directions in this compound Research

The field of this compound research is rapidly evolving, with several exciting future directions. A deeper understanding of the enzymes and genes involved in its specific biosynthesis and the factors that regulate its production will be crucial. nih.govfrontiersin.org The identification of the stereoselective BC-ring-forming factor is a significant step in this direction. pnas.org

Further research is needed to identify and characterize the specific receptor proteins for this compound in both host plants and parasitic weeds. This knowledge will be invaluable for designing more potent and selective synthetic analogs for suicidal germination strategies. Moreover, elucidating the precise mechanisms of cross-talk with other phytohormone pathways will provide a more holistic view of its regulatory role.

Finally, translating the fundamental knowledge of this compound into practical agricultural applications remains a key goal. This includes the development of cost-effective methods for the large-scale synthesis of this compound and its analogs, as well as field trials to validate their efficacy in managing parasitic weeds and enhancing crop yields. The continued exploration of this multifaceted compound holds immense promise for addressing some of the most pressing challenges in global agriculture.

Q & A

Q. What are the key enzymatic pathways involved in 2'-epi-Orobanchol biosynthesis, and how can they be experimentally validated?

this compound biosynthesis involves 2-oxoglutarate-dependent dioxygenases (e.g., SbMAX1a) and BAHD acyltransferases , which catalyze stereoselective modifications. To validate these pathways:

- Use site-directed mutagenesis to disrupt predicted catalytic residues (e.g., D70A, Y90F in SlSRF) and compare enzymatic activity via LC-MS/MS quantification of metabolites .

- Employ chiral column chromatography to distinguish this compound from its diastereomers (e.g., orobanchol, ent-2'-epi-Orobanchol) in root exudates .

- Validate in planta production by analyzing mutant lines (e.g., slsrf mutants) under phosphate-deficient conditions .

Q. Which analytical methods are most reliable for quantifying this compound in plant exudates?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral columns is the gold standard for resolving stereoisomers and quantifying low-abundance strigolactones .

- Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly to confirm 2'-epi stereochemistry by comparing spectra with synthetic standards .

- Isotope-Labeled Internal Standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices .

Advanced Research Questions

Q. How does stereoselectivity in this compound biosynthesis arise at the molecular level?

Stereoselectivity is governed by:

- Cyclization Pathways : Protonation of 18-oxo-carlactonoic acid (CLA) at specific carbon positions determines whether orobanchol or this compound forms. Computational models (e.g., B3LYP/6-31++G(d,p) theory) predict energy barriers for cyclization transitions .

- Enzyme-Substrate Interactions : Mutagenesis studies reveal that residues like D124 and R131 in SlSRF stabilize intermediates, favoring this compound formation .

- pH-Dependent Isomerization : Acidic conditions (pH 4) promote spontaneous cyclization of 18-oxo-CLA to ent-2'-epi-Orobanchol, suggesting environmental modulation of stereochemistry .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from:

- Enzyme Source Variability : For example, MtMOS shows no activity for this compound, while PsFAT exhibits low activity (relative activity = 0.039) .

- Experimental Conditions : Differences in pH, growth media, or plant species (e.g., tobacco vs. sorghum) alter metabolite profiles .

- Methodological Gaps : Ensure studies report full LC-MS/MS parameters , internal standards, and negative controls to enable cross-validation .

| Enzyme | Substrate | Relative Activity | Notes |

|---|---|---|---|

| MtMOS | Orobanchol | 1.0 | Reference activity |

| PsFAT | 2'-epi-Fabacol | 0.039 | Low stereochemical specificity |

Q. What strategies can be used to investigate the ecological role of this compound in plant-parasite interactions?

- Parasitic Weed Germination Assays : Test this compound’s bioactivity using Orobanche or Phelipanche seeds, comparing germination rates to orobanchol .

- Genetic Knockout Models : Use CRISPR/Cas9 to disrupt biosynthetic genes (e.g., SlSRF) in tomato and assess parasite susceptibility .

- Isotope Tracing : Track this compound uptake in parasitic plants using ¹³C-labeled analogs to elucidate host-parasite signaling .

Methodological Best Practices

- Reproducibility : Share raw LC-MS/MS data, chromatograms, and code for computational models via open-access repositories .

- Research Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses, e.g., "Does this compound exhibit species-specific bioactivity in root parasitic plants?" .

- Data Interpretation : Address confounding variables (e.g., microbial degradation of strigolactones) by including sterilization controls in exudate collection protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。